Bienvenue dans la boutique en ligne BenchChem!

Atractylodin

NAAA inhibition anti-neuroinflammation endocannabinoid modulation

Atractylodin (Atractydin) is a low-molecular-weight (182.22 Da) polyacetylene compound (C₁₃H₁₀O) isolated predominantly from the rhizomes of Atractylodes lancea and A. chinensis.

Molecular Formula C13H10O
Molecular Weight 182.22 g/mol
CAS No. 55290-63-6
Cat. No. B190633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtractylodin
CAS55290-63-6
Synonymsatractylodin
Molecular FormulaC13H10O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC=CC#CC#CC=CC1=CC=CO1
InChIInChI=1S/C13H10O/c1-2-3-4-5-6-7-8-10-13-11-9-12-14-13/h2-3,8-12H,1H3/b3-2+,10-8+
InChIKeyGRBKWAXRYIITKG-QFMFQGICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atractylodin (CAS 55290-63-6): Core Identity, Polyacetylene Chemistry, and Pharmacological Fingerprint for Scientific Procurement


Atractylodin (Atractydin) is a low-molecular-weight (182.22 Da) polyacetylene compound (C₁₃H₁₀O) isolated predominantly from the rhizomes of Atractylodes lancea and A. chinensis [1]. It bears a characteristic conjugated ene-diyne-ene backbone terminating in a furan ring, a structural motif that underpins its broad and quantitatively documented bioactivities . Atractylodin functions as a competitive, reversible inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) (IC₅₀ 2.81 µM) [2] and exhibits the highest lipase-inhibitory activity among seven polyacetylenes co-isolated from A. lancea (IC₅₀ 39.12 µM) [3]. It further demonstrates contact insecticidal activity against Tribolium castaneum (LD₅₀ 1.83 µg/adult) [4] and selective cytotoxicity toward cholangiocarcinoma cell lines [5]. These four orthogonal activity dimensions establish atractylodin as a multi-functional probe and development candidate that cannot be functionally replaced by its closest in-class analogs without quantitative loss of potency.

Why Atractylodin Cannot Be Replaced by Atractylenolide II, β-Eudesmol, or Other A. lancea Constituents: The Quantitative Divergence Problem


Atractylodes lancea rhizome contains multiple bioactive constituents—including atractylenolide II, β-eudesmol, atractylodinol, and atractylon—that are sometimes grouped under a single herbal‑extract nomenclature for procurement. However, substitution of purified atractylodin with any of these co‑occurring compounds or crude extracts introduces functionally meaningful quantitative loss. Atractylodin inhibits human NAAA with an IC₅₀ of 2.81 µM, making it 2.6‑fold more potent than diacerein/rhein (IC₅₀ 7.2 µM) and 4.5‑fold more potent than fucoxanthinol (IC₅₀ 12.75 µM), two other natural‑product NAAA inhibitors [1]. In lipase inhibition, atractylodin (IC₅₀ 39.12 µM) outperforms all six co‑isolated polyacetylenes from the same rhizome [2]. In insect contact toxicity, its LD₅₀ of 1.83 µg/adult against T. castaneum contrasts with the substantially weaker activity of atractylodinol, atractylenolide III, and β‑eudesmol (LD₅₀ ≥ 70.60 µg/cm²) [3]. Even in anticancer applications, atractylodin and β‑eudesmol exhibit divergent CYP450 interaction risk profiles: β‑eudesmol shows stronger inhibition of CYP2C19 (IC₅₀ 172.7 µM) and CYP3A4 (IC₅₀ 218.6 µM), whereas atractylodin demonstrates weaker CYP450 inhibition overall (IC₅₀ 167 to >686 µM), suggesting a lower drug‑drug interaction liability [4]. These multi‑dimensional quantitative gaps mean that substituting atractylodin with a crude extract or a different isolated constituent will alter potency, selectivity, and safety profile in experimentally measurable ways.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of Atractylodin


NAAA Inhibitory Potency: Atractylodin vs. Diacerein/Rhein and Fucoxanthinol

Atractylodin inhibits recombinant human NAAA with an IC₅₀ of 2.81 ± 0.51 µM in a fluorescence-based high-throughput screening assay [1]. This represents the most potent natural-product NAAA inhibitor reported to date, surpassing diacerein (a prodrug of rhein; IC₅₀ = 7.2 ± 1.10 µM) by 2.6‑fold and fucoxanthinol (IC₅₀ = 12.75 ± 1.12 µM) by 4.5‑fold [1]. Kinetic analyses confirm competitive, reversible binding, and dialysis assays demonstrate full recovery of enzyme activity upon compound removal [1]. In BV‑2 microglial cells, atractylodin dose‑dependently elevates cellular palmitoylethanolamide (PEA) levels and suppresses LPS‑induced nitrate, TNF‑α, IL‑1β, and IL‑6 release [1].

NAAA inhibition anti-neuroinflammation endocannabinoid modulation

Pancreatic Lipase Inhibition: Atractylodin as the Most Active Polyacetylene Among Seven Co-Isolated Compounds

In a bioassay-guided fractionation of A. lancea ethanolic extract, seven compounds (six known polyacetylenes plus one new polyacetylene) were isolated and tested for human pancreatic lipase inhibition [1]. Atractylodin (compound 1) exhibited the highest inhibitory activity with an IC₅₀ of 39.12 µM, outperforming the other six isolated polyacetylenes (compounds 2–7) [1]. The crude ethanolic extract itself showed an IC₅₀ of 9.06 µg/mL in the same assay [1]. In a high-fat diet-induced obesity mouse model, the crude extract at 500 mg/kg/day for 4 weeks demonstrated moderate anti-obesity efficacy [1].

lipase inhibition anti-obesity natural product screening

Insecticidal Contact Toxicity: Atractylodin vs. Atractylodinol, Atractylenolide III, and β‑Eudesmol

In a comparative study of four compounds isolated from A. lancea rhizomes, atractylodin exhibited the strongest contact toxicity against T. castaneum adults with an LD₅₀ of 1.83 µg/adult [1]. In a parallel study against the booklouse Liposcelis bostrychophila, atractylodin (LD₅₀ = 9.89 µg/cm²) demonstrated significantly stronger contact toxicity than the other three tested compounds (atractylodinol, β‑eudesmol, and atractylenolide III; all LD₅₀ ≥ 70.60 µg/cm²) and was twice as active as the positive control pyrethrum (LD₅₀ = 18.99 µg/cm²) [2]. Atractylodin also achieved >90% repellency against T. castaneum at a low concentration of 0.63 µg/cm² after 4‑hour exposure [1].

contact insecticide Tribolium castaneum stored product protection

Anticancer Selectivity: Atractylodin-Loaded PLGA Nanoparticles vs. Free Atractylodin and 5‑Fluorouracil in Cholangiocarcinoma

Atractylodin-loaded PLGA nanoparticles (ATD‑PLGA NPs; mean diameter 229.8 nm, encapsulation efficiency 83%, sustained release of 92% over 7 days) were evaluated against CL‑6 and HuCCT‑1 cholangiocarcinoma cell lines [1]. ATD‑PLGA NPs achieved selectivity indices (SI) of 3.53 (CL‑6) and 2.61 (HuCCT‑1), outperforming both free atractylodin and the standard chemotherapeutic 5‑fluorouracil (5‑FU) [1]. The nanoparticles suppressed CL‑6 cell migration and invasion by up to 90% within 12 hours and induced apoptosis in 83% of cells via caspase‑3/7 activation [1]. In vivo, ATD‑PLGA NPs dose‑dependently inhibited tumor growth and prolonged survival in CCA‑xenografted nude mice, with the high‑dose regimen matching or exceeding 5‑FU efficacy [1]. Micronucleus assays indicated lower mutagenic potential than the positive control [1]. Free atractylodin alone showed selective cytotoxicity toward CL‑6 cells (IC₅₀ = 216.8 µM) compared to normal OUMS fibroblasts (IC₅₀ = 351.2 µM), confirming intrinsic selectivity [2].

cholangiocarcinoma nanomedicine selectivity index

CYP450 Drug‑Drug Interaction Risk: Atractylodin vs. β‑Eudesmol

Both atractylodin and β‑eudesmol were tested for inhibitory effects on five major recombinant human CYP450 isoforms (rCYP1A2, rCYP2C9, rCYP2C19, rCYP2D6, rCYP3A4) using luminogenic assays [1]. Atractylodin exhibited weak inhibition across all isoforms, with IC₅₀ values ranging from 167 µM to >686 µM [1]. In contrast, β‑eudesmol showed the most potent inhibition against rCYP2C19 (IC₅₀ = 172.7 µM) and rCYP3A4 (IC₅₀ = 218.6 µM) [1]. An ex vivo mouse study (100 mg/kg/day oral dosing for 1–21 days) revealed that prolonged exposure (≥14 days) to either compound significantly downregulated CYP1A2 and CYP3A11 mRNA, protein expression, and enzyme activity [1]. However, the in vitro IC₅₀ data indicate that β‑eudesmol poses a higher risk of acute CYP450‑mediated drug‑drug interactions than atractylodin [1].

CYP450 inhibition drug-drug interaction safety pharmacology

Repellency Activity: Atractylodin Achieves >90% Repellency at Sub‑LD₅₀ Concentrations Against Stored‑Product Pests

Atractylodin and atractylenolide II both demonstrated strong repellent activities against T. castaneum adults [1]. Atractylodin achieved >90% repellency after 4‑hour exposure at a concentration of 0.63 µg/cm², which is approximately one‑third of its contact toxicity LD₅₀ (1.83 µg/adult) [1]. Against L. bostrychophila, atractylodin showed 92% repellency at 31.58 µg/cm², comparable to β‑eudesmol (86%) and the essential oil (88%) at the same dose [2]. The combination of high contact toxicity (LD₅₀ = 1.83 µg/adult) and high repellency at sub‑toxic concentrations (0.63 µg/cm²) distinguishes atractylodin from atractylenolide II, which, while also repellent, lacks the same level of contact killing potency [1].

repellency stored product protection integrated pest management

Best Research and Industrial Application Scenarios for Atractylodin Based on Quantitative Differentiation Evidence


Natural Insecticide Lead Development for Stored‑Product Protection

Atractylodin's contact toxicity (LD₅₀ = 1.83 µg/adult against T. castaneum) and >90% repellency at 0.63 µg/cm² [1], combined with its ≥7.1‑fold superiority over atractylodinol, atractylenolide III, and β‑eudesmol (LD₅₀ ≥ 70.60 µg/cm²) [2], position it as the single most potent insecticidal constituent from A. lancea. Industrial agrochemical R&D teams should prioritize atractylodin over crude extracts or other isolated A. lancea compounds for formulation optimization, structure‑activity studies, and regulatory toxicology profiling aimed at commercial stored‑product protectant registration.

Anti‑Obesity Nutraceutical Lead: Pancreatic Lipase Inhibitor Screening and SAR

Among seven polyacetylenes co‑isolated from A. lancea rhizome, atractylodin demonstrated the highest human pancreatic lipase inhibitory activity (IC₅₀ = 39.12 µM) [1]. This quantitative rank‑ordering makes atractylodin the preferred starting point for medicinal chemistry optimization and in vivo efficacy studies in diet‑induced obesity models. Procurement of purified atractylodin rather than crude extract ensures reproducible SAR data unconfounded by variable concentrations of weaker lipase inhibitors.

Anti‑Cholangiocarcinoma Nanotherapeutic Development

Atractylodin‑loaded PLGA nanoparticles achieved selectivity indices of 3.53 (CL‑6) and 2.61 (HuCCT‑1), outperforming both free atractylodin and 5‑fluorouracil, while suppressing cell migration/invasion by 90% and inducing 83% apoptosis [1]. Combined with atractylodin's favorable CYP450 interaction profile relative to β‑eudesmol (weaker CYP2C19 and CYP3A4 inhibition) [2], this evidence supports atractylodin—not β‑eudesmol or crude A. lancea extract—as the cargo of choice for nanoparticle‑based targeted therapy of cholangiocarcinoma. Programs should prioritize high‑purity atractylodin (>99%) for nanoformulation and preclinical pharmacokinetic‑pharmacodynamic modeling.

Anti‑Neuroinflammatory Drug Discovery and NAAA Functional Probe Research

Atractylodin is the most potent natural NAAA inhibitor identified to date (IC₅₀ = 2.81 µM), surpassing diacerein/rhein (2.6‑fold) and fucoxanthinol (4.5‑fold) [1]. Its competitive, reversible mechanism and ability to elevate cellular PEA levels and suppress pro‑inflammatory cytokines in BV‑2 microglia [1] make it the optimal tool compound for NAAA target validation studies and for phenotypic screening cascades in neuroinflammation. Academic and industrial pharmacology groups should select atractylodin over less potent natural NAAA inhibitors when assay sensitivity and cellular efficacy are critical experimental endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atractylodin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.